Eprenetapopt

Catalog No.
S548225
CAS No.
5291-32-7
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eprenetapopt

CAS Number

5291-32-7

Product Name

Eprenetapopt

IUPAC Name

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3

InChI Key

BGBNULCRKBVAKL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, DMF, PBS, and EtOH

Synonyms

APR246; APR-246; APR 246. PRIMA-1MET.

Canonical SMILES

COCC1(C(=O)C2CCN1CC2)CO

The exact mass of the compound Prima-1met is 199.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, PBS, and EtOH. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Eprenetapopt (CAS 5291-32-7), also known as APR-246 or PRIMA-1MET, is a small molecule prodrug that selectively restores wild-type conformation and transcriptional function to mutant p53 proteins. Upon administration, it spontaneously converts to the active electrophile methylene quinuclidinone (MQ), which covalently binds to specific cysteine residues (e.g., Cys124, Cys277) in the mutant p53 core domain [1]. From a procurement perspective, Eprenetapopt is highly valued for its superior aqueous solubility, enhanced cellular permeability, and dual-action mechanism that simultaneously reactivates p53 and depletes intracellular glutathione by inhibiting thioredoxin reductase 1 (TrxR1) [2]. These properties make it a definitive benchmark compound for oncology researchers modeling p53-targeted therapies, overcoming the formulation and potency limitations of its predecessor, PRIMA-1.

Substituting Eprenetapopt with its unmethylated parent analog, PRIMA-1, or standard cytotoxic agents introduces significant experimental artifacts and formulation challenges. PRIMA-1 exhibits lower membrane permeability and reduced potency, often necessitating higher concentrations that can confound cell viability assays with off-target toxicity [1]. Furthermore, generic chemotherapeutics fail to address the underlying structural instability of mutant p53, acting only on downstream apoptotic pathways rather than directly refolding the mutant protein via covalent binding to core domain cysteines [2]. Eprenetapopt’s specific methylation enhances its conversion rate to the active MQ species and improves its pharmacokinetic profile, making it indispensable for precise, reproducible in vitro mechanism-of-action studies and in vivo xenograft modeling where consistent bioavailability is critical.

Aqueous Solubility and In Vivo Formulation Compatibility

Eprenetapopt (APR-246) was structurally optimized from its parent compound PRIMA-1 to improve physicochemical properties, achieving an aqueous solubility of up to 40 mg/mL . This allows for the preparation of stable, highly concentrated stock solutions directly in water or saline, contrasting with earlier analogs that require significant organic solvent fractions for dissolution.

Evidence DimensionAqueous Solubility
Target Compound Data40 mg/mL in water
Comparator Or BaselinePRIMA-1 (requires DMSO/EtOH for high concentrations)
Quantified DifferenceEnables 100% aqueous formulation at high concentrations
ConditionsStandard laboratory temperature and pressure

Eliminates DMSO-induced background toxicity in sensitive cell assays and simplifies vehicle formulation for in vivo animal models.

Superior Potency in Mutant p53 Cell Lines

In comparative viability assays using the mutant p53 (mtp53) triple-negative breast cancer cell line MDA-MB-231, Eprenetapopt demonstrated significantly higher potency than PRIMA-1. At 48 hours of exposure, Eprenetapopt reduced cell viability with an IC50 that was 2.4-fold lower than that of PRIMA-1 [1].

Evidence DimensionIC50 (48 hours)
Target Compound DataEprenetapopt (APR-246)
Comparator Or BaselinePRIMA-1
Quantified Difference2.4-fold lower IC50 for Eprenetapopt
ConditionsMDA-MB-231 TNBC cells, 48-hour exposure

Allows researchers to achieve target engagement at lower concentrations, minimizing off-target effects and improving the therapeutic window in cellular models.

Quantitative Thermostabilization of Mutant p53 Core Domains

The active conversion product of Eprenetapopt, methylene quinuclidinone (MQ), covalently binds to cysteine residues in mutant p53, restoring its structural integrity. Differential scanning fluorimetry (DSF) reveals that MQ binding increases the melting temperature (Tm) of the R273H and R175H mutant p53 core domains by 3.54°C and 2.31°C, respectively, compared to the unmodified mutant proteins[1].

Evidence DimensionProtein Melting Temperature (Tm)
Target Compound DataEprenetapopt active species (MQ) bound to p53
Comparator Or BaselineUnmodified mutant p53 core domains
Quantified Difference+2.31°C to +3.54°C increase in Tm
ConditionsDifferential scanning fluorimetry (DSF) of isolated p53 core domains

Provides a robust, quantifiable biophysical metric for researchers validating target engagement and structural refolding in mutant p53 studies.

Synergistic Apoptosis Induction with Azacitidine

Eprenetapopt exhibits profound synergy when combined with standard chemotherapeutics in TP53-mutated models. In the SKM1 cell line (harboring the p.R248Q TP53 mutation), the combination of Eprenetapopt and azacitidine resulted in a doubling of the apoptotic cell fraction and induced cell cycle arrest in G0/G1 in 83% of cells, significantly outperforming azacitidine monotherapy [1].

Evidence DimensionApoptotic cell fraction and cell cycle arrest
Target Compound DataEprenetapopt + Azacitidine
Comparator Or BaselineAzacitidine alone
Quantified Difference2-fold increase in apoptosis; 83% G0/G1 arrest
ConditionsSKM1 cell line (TP53 p.R248Q mutant)

Establishes Eprenetapopt as the essential precursor for designing and validating combination therapy regimens in myelodysplastic syndromes and acute myeloid leukemia.

In Vivo Xenograft Modeling of Mutant p53 Cancers

Due to its high aqueous solubility (up to 40 mg/mL) and improved pharmacokinetic profile over PRIMA-1, Eprenetapopt is the optimal choice for formulating dosing solutions in xenograft models of triple-negative breast cancer and hematological malignancies, ensuring consistent systemic delivery without solvent toxicity .

Biophysical Validation of p53 Refolding

Eprenetapopt's ability to quantitatively increase the melting temperature (Tm) of mutant p53 core domains by over 2°C makes it an ideal reference compound for structural biology and biophysical assays (e.g., DSF, circular dichroism) aimed at discovering or benchmarking novel p53 reactivators [1].

Combination Therapy Screening in Hematological Malignancies

Given its documented synergistic induction of apoptosis and cell cycle arrest when paired with azacitidine, Eprenetapopt serves as the gold-standard baseline compound for researchers screening new combination therapies in TP53-mutated myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 Da

Monoisotopic Mass

199.12084340 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z41TGB4080

Wikipedia

Eprenetapopt

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Shalom-Feuerstein R, Serror L, Aberdam E, Müller FJ, van Bokhoven H, Wiman KG, Zhou H, Aberdam D, Petit I. Impaired epithelial differentiation of induced pluripotent stem cells from ectodermal dysplasia-related patients is rescued by the small compound APR-246/PRIMA-1MET. Proc Natl Acad Sci U S A. 2013 Feb 5;110(6):2152-6. doi: 10.1073/pnas.1201753109. Epub 2013 Jan 25. PubMed PMID: 23355677.
2: Shen J, van den Bogaard EH, Kouwenhoven EN, Bykov VJ, Rinne T, Zhang Q, Tjabringa GS, Gilissen C, van Heeringen SJ, Schalkwijk J, van Bokhoven H, Wiman KG, Zhou H. APR-246/PRIMA-1MET rescues epidermal differentiation in skin keratinocytes derived from EEC syndrome patients with p63 mutations. Proc Natl Acad Sci U S A. 2013 Feb 5;110(6):2157-62. doi: 10.1073/pnas.1201993110. Epub 2013 Jan 25. PubMed PMID: 23355676.
3: Lehmann S, Bykov VJ, Ali D, Andrén O, Cherif H, Tidefelt U, Uggla B, Yachnin J, Juliusson G, Moshfegh A, Paul C, Wiman KG, Andersson PO. Targeting p53 in vivo: a first-in-human study with p53-targeting compound APR-246 in refractory hematologic malignancies and prostate cancer. J Clin Oncol. 2012 Oct 10;30(29):3633-9. doi: 10.1200/JCO.2011.40.7783. Epub 2012 Sep 10. PubMed PMID: 22965953.
4: Zandi R, Selivanova G, Christensen CL, Gerds TA, Willumsen BM, Poulsen HS. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53. Clin Cancer Res. 2011 May 1;17(9):2830-41. doi: 10.1158/1078-0432.CCR-10-3168. Epub 2011 Mar 17. PubMed PMID: 21415220.
5: Bao W, Chen M, Zhao X, Kumar R, Spinnler C, Thullberg M, Issaeva N, Selivanova G, Strömblad S. PRIMA-1Met/APR-246 induces wild-type p53-dependent suppression of malignant melanoma tumor growth in 3D culture and in vivo. Cell Cycle. 2011 Jan 15;10(2):301-7. Epub 2011 Jan 15. PubMed PMID: 21239882.
6: Ali D, Jönsson-Videsäter K, Deneberg S, Bengtzén S, Nahi H, Paul C, Lehmann S. APR-246 exhibits anti-leukemic activity and synergism with conventional chemotherapeutic drugs in acute myeloid leukemia cells. Eur J Haematol. 2011 Mar;86(3):206-15. doi: 10.1111/j.1600-0609.2010.01557.x. Epub 2011 Jan 11. PubMed PMID: 21114538.
7: Rökaeus N, Shen J, Eckhardt I, Bykov VJ, Wiman KG, Wilhelm MT. PRIMA-1(MET)/APR-246 targets mutant forms of p53 family members p63 and p73. Oncogene. 2010 Dec 9;29(49):6442-51. doi: 10.1038/onc.2010.382. Epub 2010 Sep 6. PubMed PMID: 20818419.

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